molecular formula C24H30FN5O4 B237657 Phenylalanylarginine fluoromethyl ketone CAS No. 139323-38-9

Phenylalanylarginine fluoromethyl ketone

Cat. No.: B237657
CAS No.: 139323-38-9
M. Wt: 471.5 g/mol
InChI Key: DFTWUKFUYPTDLA-UHFFFAOYSA-N
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Description

Phenylalanylarginine fluoromethyl ketone is a synthetic peptide-based compound known for its potent inhibitory effects on serine and cysteine proteases. This compound is particularly significant in the field of medicinal chemistry due to its ability to selectively inhibit specific proteases, making it a valuable tool for studying proteolytic processes and developing therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenylalanylarginine fluoromethyl ketone typically involves solid-phase peptide synthesis (SPPS) techniques. One common method includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired peptide sequence .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve efficient coupling and deprotection steps.

Chemical Reactions Analysis

Types of Reactions: Phenylalanylarginine fluoromethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the ketone group, potentially altering its inhibitory properties.

    Substitution: The fluoromethyl ketone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ketone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Phenylalanylarginine fluoromethyl ketone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenylalanylarginine fluoromethyl ketone involves the inhibition of serine and cysteine proteases. The fluoromethyl ketone group forms a covalent bond with the active site of the protease, leading to irreversible inhibition. This interaction prevents the protease from cleaving its substrate, thereby blocking its activity. The compound’s selectivity is attributed to its ability to mimic the natural substrate of the protease, allowing it to bind specifically to the active site .

Comparison with Similar Compounds

Uniqueness: Phenylalanylarginine fluoromethyl ketone is unique due to its balance of selectivity and reactivity. The presence of a single fluorine atom in the fluoromethyl ketone group provides sufficient reactivity for effective inhibition while minimizing non-specific interactions. This makes it a valuable tool for studying protease activity and developing targeted therapeutic agents.

Properties

IUPAC Name

benzyl N-[1-[[6-(diaminomethylideneamino)-1-fluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN5O4/c25-15-21(31)19(12-7-13-28-23(26)27)29-22(32)20(14-17-8-3-1-4-9-17)30-24(33)34-16-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,29,32)(H,30,33)(H4,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTWUKFUYPTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)CF)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930437
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139323-38-9
Record name Phenylalanylarginine fluoromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139323389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(6-carbamimidamido-1-fluoro-2-oxohexan-3-yl)-3-phenylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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